1-Cyclopropyl-2-methoxypropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

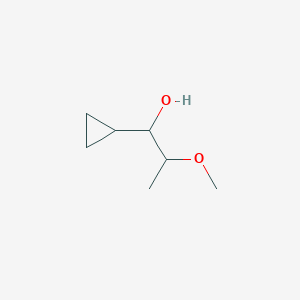

1-Cyclopropyl-2-methoxypropan-1-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a cyclopropyl group attached to a methoxypropanol backbone, which imparts unique chemical properties.

Métodos De Preparación

1-Cyclopropyl-2-methoxypropan-1-ol can be synthesized through several synthetic routes. One common method involves the addition of methanol to propylene oxide in the presence of a catalyst such as sodium hydroxide (NaOH) or zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically yields a mixture of 1-methoxy-2-propanol and other isomers, which can be separated and purified through distillation or chromatography.

Industrial production methods often involve large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

1-Cyclopropyl-2-methoxypropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminium hydride produces primary alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Cyclopropyl-containing compounds are often explored for their ability to modulate biological pathways, particularly in the development of enzyme inhibitors.

Case Study: BACE1 Inhibitors

Research indicates that cyclopropane derivatives can serve as effective β-secretase (BACE1) inhibitors, which are crucial in the treatment of Alzheimer's disease. The incorporation of cyclopropyl groups into drug candidates has shown to enhance potency and selectivity, making them promising candidates for further development .

Organic Synthesis

1-Cyclopropyl-2-methoxypropan-1-ol is utilized in organic synthesis as a versatile intermediate. Its unique structure allows for various modifications, enabling the creation of more complex molecules.

Table 1: Synthetic Applications of this compound

Solvent Use

In industrial settings, this compound is employed as a solvent due to its ability to dissolve various compounds without reacting with them. This property makes it valuable in paint and coating formulations, where it helps achieve desired viscosity and stability.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Paints and Coatings | Used as a solvent and viscosity adjustor |

| Chemical Manufacturing | Intermediate in the production of other chemicals |

| Agrochemicals | Potential use in pesticide formulations |

Safety and Environmental Considerations

While this compound exhibits useful properties, it is essential to consider safety protocols due to its flammability and potential health hazards. Proper handling guidelines must be followed to mitigate risks associated with exposure.

Table 3: Safety Data for this compound

| Hazard Type | Description |

|---|---|

| Flammability | Flammable liquid and vapor |

| Skin Irritation | Causes skin irritation upon contact |

| Environmental Impact | Requires assessment for environmental safety |

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-2-methoxypropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways. The cyclopropyl group can also influence the compound’s binding affinity and specificity for target proteins, thereby modulating its biological activity.

Comparación Con Compuestos Similares

1-Cyclopropyl-2-methoxypropan-1-ol can be compared with similar compounds such as 1-methoxy-2-propanol and 2-cyclopropyl-2-methoxypropan-1-ol . While these compounds share structural similarities, they differ in their chemical properties and applications:

1-Methoxy-2-propanol: This compound is commonly used as a solvent in paints and coatings. It has a lower molecular weight and different reactivity compared to this compound.

2-Cyclopropyl-2-methoxypropan-1-ol:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties that are valuable in various research and industrial contexts.

Actividad Biológica

1-Cyclopropyl-2-methoxypropan-1-ol is a compound of growing interest in medicinal and biological chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its cyclopropyl group and methoxy functional group, which contribute to its reactivity and biological interactions. The molecular formula is C6H12O2, and it has been noted for its potential applications in drug design and synthesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and antifungal properties. Its structural characteristics allow it to interact with various biological targets, potentially modulating their activity.

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity. For instance, it has been investigated for its efficacy against various bacterial strains, showing promise as a potential antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 16 |

| Candida albicans | 18 | 64 |

The above table summarizes the antimicrobial activity observed in preliminary studies, indicating that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt microbial cell membranes or interfere with essential metabolic pathways. Its cyclopropyl group may enhance lipophilicity, allowing better penetration into microbial cells.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antifungal Activity : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's antifungal properties against clinical isolates of Candida species. Results indicated a notable reduction in fungal growth at low concentrations, suggesting its potential use in treating fungal infections .

- Drug Development : Research on derivatives of this compound has highlighted its role as a lead compound in the development of new antimicrobial agents. Modifications to the methoxy group have been shown to enhance potency and selectivity against specific pathogens .

- Toxicological Assessments : Toxicity studies conducted on animal models indicated that while the compound exhibits antimicrobial efficacy, it also requires careful consideration regarding dosage to avoid adverse effects .

Propiedades

IUPAC Name |

1-cyclopropyl-2-methoxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(9-2)7(8)6-3-4-6/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFCMPASETVXIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CC1)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.